An In-depth Technical Guide to But-3-yne-1-sulfonamide: A Bifunctional Building Block for Chemical Biology and Drug Discovery
An In-depth Technical Guide to But-3-yne-1-sulfonamide: A Bifunctional Building Block for Chemical Biology and Drug Discovery
Abstract
But-3-yne-1-sulfonamide is a compelling, yet under-documented, bifunctional molecule poised for significant application in medicinal chemistry and chemical biology. Its structure uniquely combines a terminal alkyne—a versatile handle for bioorthogonal "click" chemistry—with a primary sulfonamide, a well-established pharmacophore known for its diverse biological activities and ability to engage with various protein targets.[1][2][3] This guide provides a comprehensive technical overview of But-3-yne-1-sulfonamide, including its core chemical properties, a robust and detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and an expert analysis of its potential applications in the development of novel therapeutics and chemical probes.
Core Molecular Structure and Properties
But-3-yne-1-sulfonamide (CAS Number: 1341659-00-4) is a low molecular weight organic compound featuring a four-carbon aliphatic chain functionalized with a terminal alkyne at one end and a primary sulfonamide group at the other.[4][5] This dual functionality is the cornerstone of its utility, enabling its use as a versatile linker or a foundational piece in fragment-based drug design.
Chemical Structure
The structure consists of a butynyl group attached to a sulfonylamide moiety. The terminal triple bond provides a reactive site for highly specific cycloaddition reactions, while the sulfonamide group offers hydrogen bonding capabilities and potential for coordination with metallic centers in enzymes.[2]
Caption: 2D Chemical Structure of But-3-yne-1-sulfonamide.
Physicochemical and Identification Data
Quantitative data for But-3-yne-1-sulfonamide is summarized below. While experimental physical properties such as melting point are not widely published, its key identifiers and calculated properties are well-defined.
| Property | Value | Source |
| IUPAC Name | but-3-yne-1-sulfonamide | [4] |
| CAS Number | 1341659-00-4 | [4][5] |
| Molecular Formula | C₄H₇NO₂S | [4][6] |
| Molecular Weight | 133.17 g/mol | [4] |
| Monoisotopic Mass | 133.01974 Da | [6] |
| SMILES | C#CCCS(=O)(=O)N | [6] |
| InChIKey | LOWUPGMIWCDQKL-UHFFFAOYSA-N | [4] |
| XlogP (Predicted) | -0.5 | [6] |
Synthesis and Characterization
While specific literature detailing the synthesis of But-3-yne-1-sulfonamide is sparse, a reliable synthetic route can be proposed based on well-established and robust chemical transformations. The most common and effective method for preparing primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.[1]
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 3-butyn-1-ol. The first step is the conversion of the alcohol to a sulfonate ester, followed by displacement to form a thioacetate. Oxidation then yields the key intermediate, but-3-yne-1-sulfonyl chloride, which is subsequently ammonolyzed to the final product.
Caption: Proposed synthetic workflow for But-3-yne-1-sulfonamide.
Experimental Protocol (Representative)
This protocol describes a robust, field-proven method for the synthesis of aliphatic sulfonyl chlorides followed by their conversion to primary sulfonamides.
Step 1 & 2: Synthesis of But-3-yne-1-sulfonyl chloride
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Thioacetate Formation: To a solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude mesylate in DMF and add potassium thioacetate (1.5 eq). Heat the mixture to 60 °C for 4 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield S-(But-3-yn-1-yl) ethanethioate.
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Oxidative Chlorination: Dissolve the crude thioacetate in a mixture of DCM and water (10:1). Cool the solution to 0 °C. Bubble chlorine gas through the solution (or add N-chlorosuccinimide in portions) while vigorously stirring, maintaining the temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed. Carefully quench the reaction with a saturated solution of sodium sulfite. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield but-3-yne-1-sulfonyl chloride as a crude oil, which should be used immediately in the next step.
Step 3: Synthesis of But-3-yne-1-sulfonamide
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Ammonolysis: Dissolve the crude but-3-yne-1-sulfonyl chloride from the previous step in tetrahydrofuran (THF, 0.5 M). Cool the solution to 0 °C in an ice bath.
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Add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of aqueous ammonia (28-30%, 10 eq).
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up and Purification: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude solid/oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure But-3-yne-1-sulfonamide.
Predicted Spectroscopic Data for Characterization
Authenticating the structure of the synthesized product is critical. Based on the known spectral properties of terminal alkynes and aliphatic sulfonamides, the following characteristic signals are predicted.[7][8]
¹H NMR (400 MHz, CDCl₃):
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δ ~4.8-5.2 ppm (br s, 2H): Protons of the primary sulfonamide (-SO₂NH₂ ). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
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δ ~3.3-3.4 ppm (t, 2H): Methylene protons adjacent to the sulfonamide group (-CH₂ -SO₂NH₂).
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δ ~2.6-2.7 ppm (td, 2H): Propargylic methylene protons (-C≡C-CH₂ -CH₂-).
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δ ~2.0-2.1 ppm (t, 1H): Terminal alkyne proton (H -C≡C-).
¹³C NMR (100 MHz, CDCl₃):
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δ ~80-82 ppm: Quaternary alkyne carbon (-C ≡C-CH₂-).
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δ ~70-72 ppm: Terminal alkyne carbon (H-C ≡C-).
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δ ~55-57 ppm: Carbon adjacent to the sulfonamide group (-C H₂-SO₂NH₂).
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δ ~18-20 ppm: Propargylic carbon (-C≡C-C H₂-).
FT-IR (Thin Film, cm⁻¹):
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~3300 cm⁻¹ (sharp, strong): Terminal alkyne C-H stretch.
-
~3350 & ~3250 cm⁻¹ (two bands, medium): N-H stretching of the primary sulfonamide.
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~2120 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch.
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~1320 & ~1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, respectively.[7]
Reactivity and Applications in Drug Development
The true value of But-3-yne-1-sulfonamide lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications.
The Alkyne Handle: Gateway to "Click" Chemistry
The terminal alkyne group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of functional groups, making it perfect for biological applications.
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Mechanism: But-3-yne-1-sulfonamide can be reliably conjugated to any molecule bearing an azide group in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7]
-
Application: This allows researchers to "click" the sulfonamide-containing fragment onto complex biomolecules (peptides, proteins, nucleic acids) or other small-molecule fragments to build libraries of potential drug candidates or create targeted probes for activity-based protein profiling.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes [mdpi.com]
- 3. 1341659-00-4 | But-3-yne-1-sulfonamide - AiFChem [aifchem.com]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - But-3-yne-1-sulfonamide (C4H7NO2S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. ripublication.com [ripublication.com]
- 8. But-3-yne-1-sulfonic acid | C4H6O3S | CID 14205330 - PubChem [pubchem.ncbi.nlm.nih.gov]
